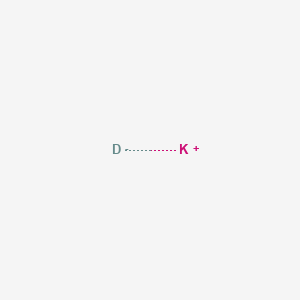
1,1-dimethylsilocan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethylsilocan-5-one is a silicon-containing organic compound with the molecular formula C9H18OSi and a molecular weight of 170.32 g/mol. This compound is part of the silacycloalkane family, which are cyclic compounds containing silicon atoms within the ring structure. The presence of silicon imparts unique chemical and physical properties to these compounds, making them of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1-dimethylsilocan-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethylchlorosilane with a suitable diene in the presence of a catalyst to form the cyclic silacyclooctane structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1,1-dimethylsilocan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silacyclooctanol derivatives.
Substitution: this compound can undergo substitution reactions where the silicon atom is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while reduction can produce silacyclooctanol .
Wissenschaftliche Forschungsanwendungen
1,1-dimethylsilocan-5-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure makes it a valuable intermediate in organosilicon chemistry.
Biology: Research into silicon-containing compounds has shown potential biological activity, making this compound a candidate for further study in medicinal chemistry.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In industrial applications, this compound is used in the production of silicone-based materials, which are valued for their durability, flexibility, and resistance to extreme conditions.
Wirkmechanismus
The mechanism of action of 1,1-dimethylsilocan-5-one involves its interaction with molecular targets and pathways within a given system. The silicon atom within the compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or potential biological activity .
Vergleich Mit ähnlichen Verbindungen
1,1-dimethylsilocan-5-one can be compared with other similar silicon-containing compounds, such as:
Silacyclohexane: A smaller ring structure with different chemical properties.
Silacyclodecane: A larger ring structure that may exhibit different reactivity and stability.
Dimethylsilane: A simpler silicon-containing compound without the cyclic structure.
Eigenschaften
CAS-Nummer |
10325-31-2 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
Kanonische SMILES |
C[Si]1(CCCC(=O)CCC1)C |
Synonyme |
1,1-Dimethylsilacyclooctan-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


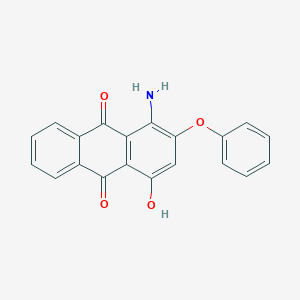

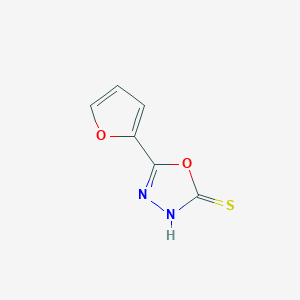
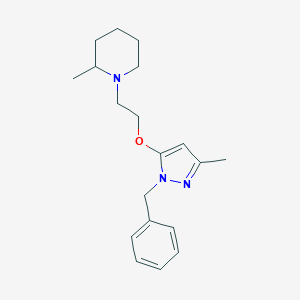
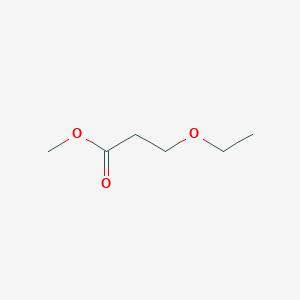


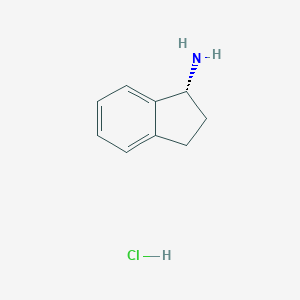
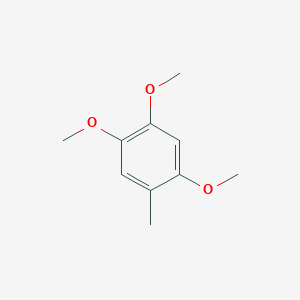
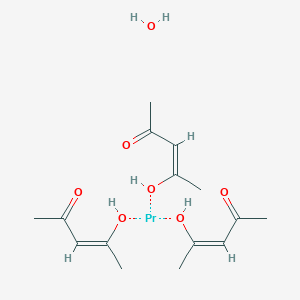
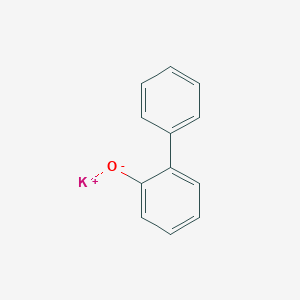
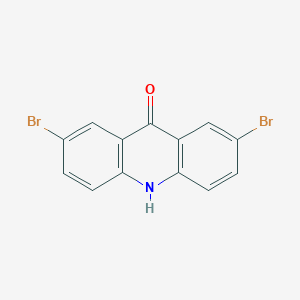
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
